molecular formula C21H23N3OS B3582161 N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide

N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide

Cat. No.: B3582161
M. Wt: 365.5 g/mol
InChI Key: GOHPAJBWTUAJSH-UHFFFAOYSA-N
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Description

N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide: is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Properties

IUPAC Name

N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-3-15(4-2)20-23-24-21(26-20)22-19(25)18(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-15,18H,3-4H2,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHPAJBWTUAJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide typically involves the reaction of 1,3,4-thiadiazole derivatives with diphenylacetic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the amide bond.

  • Step 1: Synthesis of 1,3,4-thiadiazole derivative

    • Reacting thiosemicarbazide with an appropriate carboxylic acid or its derivative under acidic conditions.
    • Heating the mixture to promote cyclization, forming the thiadiazole ring.
  • Step 2: Formation of this compound

    • Reacting the thiadiazole derivative with diphenylacetic acid chloride in the presence of a base such as triethylamine.
    • Stirring the reaction mixture at room temperature or slightly elevated temperatures to complete the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or cancer pathways.

    Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-2-(2-phenylphenoxy)acetamide
  • 2-(2,5-dimethylphenoxy)-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide stands out due to its unique combination of the thiadiazole ring and diphenylacetamide moiety, which imparts distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide
Reactant of Route 2
Reactant of Route 2
N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide

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